molecular formula C11H14O2S B034748 3-[(3,4-Dimethylphenyl)thio]propanoic acid CAS No. 104216-46-8

3-[(3,4-Dimethylphenyl)thio]propanoic acid

Cat. No. B034748
M. Wt: 210.29 g/mol
InChI Key: OVGUBQSJOHHQOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions such as condensation, cyclisation, and nucleophilic acylation. For instance, the preparation of 2-(2,4-Dimethylphenoxy)propionic acid, a structurally related compound, involves the reaction of 2,4-dimethylphenol with 2-chloropropionic acid in the presence of alkali, followed by polyphosphoric acid cyclisation (Hogale, Shirke, & Kharade, 1995). Similar synthetic strategies may be applicable to 3-[(3,4-Dimethylphenyl)thio]propanoic acid.

Molecular Structure Analysis

The analysis of molecular structures often includes X-ray crystallography and spectroscopic techniques. For example, compounds with similar structural features have been characterized by single crystal X-ray diffraction, revealing orthorhombic crystal systems and specific hydrogen bonding patterns (Kant, Maiti, Awasthi, & Agarwal, 2014). Such detailed structural analysis is vital for understanding the interactions and conformations of 3-[(3,4-Dimethylphenyl)thio]propanoic acid.

Chemical Reactions and Properties

The chemical reactivity of 3-[(3,4-Dimethylphenyl)thio]propanoic acid can be inferred from related compounds. For instance, the reactivity with ethyl chloroformate and the formation of various derivatives through reactions with substituted hydrazides have been documented (Hogale, Shirke, & Kharade, 1995). These reactions highlight the compound's versatility in forming bioactive derivatives.

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility are crucial for the application of any chemical compound. While specific data for 3-[(3,4-Dimethylphenyl)thio]propanoic acid may not be readily available, related compounds provide a basis for understanding its behavior. The physical state, stability under various conditions, and solubility in different solvents are essential aspects to consider.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical groups, and stability under various conditions, are fundamental for the application of 3-[(3,4-Dimethylphenyl)thio]propanoic acid. For instance, the stability of similar compounds in the presence of acids, bases, and oxidizing agents can provide insights into its chemical properties and potential applications (Hogale, Shirke, & Kharade, 1995).

Scientific Research Applications

Antioxidant Properties

3-[(3,4-Dimethylphenyl)thio]propanoic acid and its derivatives exhibit notable antioxidant activities. A study by Dmitro V. Dovbnya et al. (2022) developed preparative methods for the synthesis of related compounds and evaluated their antioxidant activity. This shows the potential of these compounds in oxidative stress-related applications.

Electrophilic Properties and Reactions

The compound also plays a role in various electrophilic reactions. L. M. Jackman et al. (1991) explored the rates of exchange of the 3,5-dimethylphenolate ion in various solvents, showing the compound's reactivity in different chemical environments.

Metabolic Stability and Biological Evaluation

Metabolic stability and biological evaluation of analogs of this compound have been studied, as in the work of M. Asada et al. (2010). These studies are crucial for understanding the compound's pharmacokinetics and its potential biological effects.

Synthesis and Characterization in Polymer Chemistry

The synthesis and characterization of copolymers involving 3-substituted thiophenes, as investigated by M. Alves et al. (2010), highlight the importance of this compound in developing new materials with potential applications in electrochromic displays.

Luminescence Sensing Applications

The compound's derivatives have been studied for their luminescence sensing capabilities. B. Shi et al. (2015) synthesized novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which demonstrated selective sensitivity to certain chemicals, suggesting applications in fluorescence sensors.

Enantioseparation Abilities

The enantioseparation abilities of chiral stationary phases containing selectors derived from D-tartrates, as studied by Jun Chen et al. (2011), indicate potential applications of this compound in chiral recognition and separation processes.

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-8-3-4-10(7-9(8)2)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGUBQSJOHHQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368757
Record name 3-[(3,4-dimethylphenyl)thio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Dimethylphenyl)thio]propanoic acid

CAS RN

104216-46-8
Record name 3-[(3,4-dimethylphenyl)thio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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